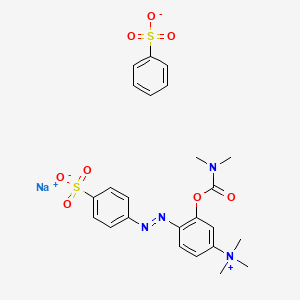![molecular formula C10H13NO B13784614 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of seven-membered heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one typically involves multicomponent reactions and ring-closing strategies. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes . Another method involves the recyclization of smaller ring systems to form the seven-membered azepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Aplicaciones Científicas De Investigación
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-2-1-5-9-6-3-4-8-11(9)10/h2-4,7,9H,1,5-6,8H2 |
Clave InChI |
UULMJXPXAOCQMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=CCN2C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


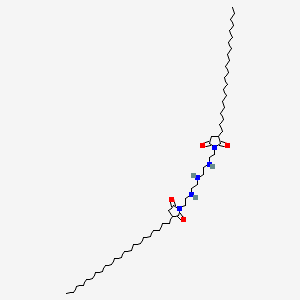

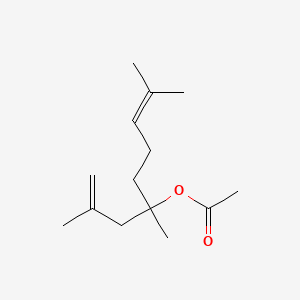
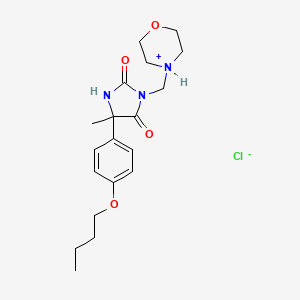
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
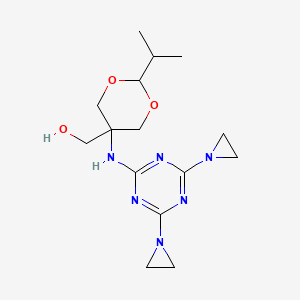

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

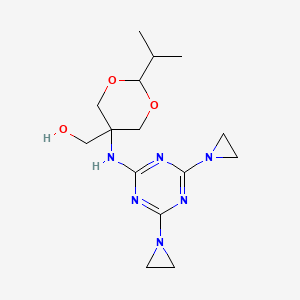

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
